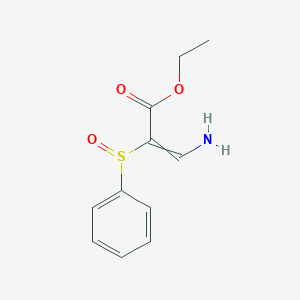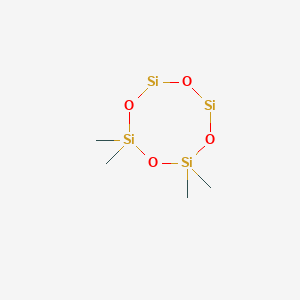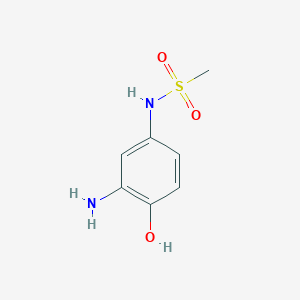![molecular formula C18H15NO5S B14347559 [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid CAS No. 91486-29-2](/img/structure/B14347559.png)
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of phenothiazine derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and Fenton’s reagent are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
Aplicaciones Científicas De Investigación
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of efflux pumps, disruption of cellular membranes, and interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with similar pharmacological properties.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
91486-29-2 |
|---|---|
Fórmula molecular |
C18H15NO5S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[1-oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid |
InChI |
InChI=1S/C18H15NO5S/c1-9(15(17(21)22)18(23)24)16(20)10-6-7-14-12(8-10)19-11-4-2-3-5-13(11)25-14/h2-9,15,19H,1H3,(H,21,22)(H,23,24) |
Clave InChI |
RGTWACMUNWNOAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)



![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)





